
4-Isothiocyanatophenyl α-D-Glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanatophenyl α-D-Glucopyranoside: is an organic compound that belongs to the class of isothiocyanates. It is a derivative of glucopyranoside, where the phenyl group is substituted with an isothiocyanate group. This compound is primarily used in biochemical research, particularly in the field of glycobiology, which studies the structure, synthesis, biology, and evolution of sugars .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatophenyl α-D-Glucopyranoside typically involves the reaction of 4-isothiocyanatophenylamine with α-D-glucopyranosyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isothiocyanatophenyl α-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The isothiocyanate group can be reduced to form thiourea derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiourea derivatives.
Substitution: Various substituted phenyl glucopyranosides.
Applications De Recherche Scientifique
4-Isothiocyanatophenyl α-D-Glucopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a probe for studying glycan-protein interactions and glycosylation processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents targeting glycan-related diseases.
Industry: It is employed in the production of glycosylated products and as a biochemical assay reagent
Mécanisme D'action
The mechanism of action of 4-Isothiocyanatophenyl α-D-Glucopyranoside involves its interaction with glycan-binding proteins and enzymes. The isothiocyanate group reacts with nucleophilic amino acid residues in proteins, forming covalent bonds. This interaction can inhibit or modify the activity of glycan-processing enzymes, thereby affecting glycosylation pathways and glycan-protein interactions .
Comparaison Avec Des Composés Similaires
- 4-Isothiocyanatophenyl β-D-Glucopyranoside
- 4-Isothiocyanatophenyl α-D-Mannopyranoside
- 4-Isothiocyanatophenyl β-D-Mannopyranoside
Comparison:
- 4-Isothiocyanatophenyl β-D-Glucopyranoside: Similar in structure but differs in the anomeric configuration of the glucopyranoside moiety. It is used in similar biochemical applications but may exhibit different binding affinities and reactivities due to the β-configuration .
- 4-Isothiocyanatophenyl α-D-Mannopyranoside: Similar in structure but contains a mannopyranoside moiety instead of glucopyranoside. It is used in studies involving mannose-specific glycan interactions .
- 4-Isothiocyanatophenyl β-D-Mannopyranoside: Similar to the α-D-mannopyranoside derivative but with a β-configuration. It is used in similar applications but may have different biochemical properties .
Propriétés
Numéro CAS |
20581-45-7 |
|---|---|
Formule moléculaire |
C₁₃H₁₅NO₆S |
Poids moléculaire |
313.33 |
Synonymes |
α-D-Glucopyranosylphenyl p-Isothiocyanate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


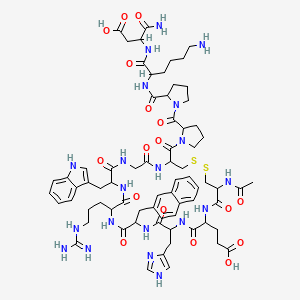
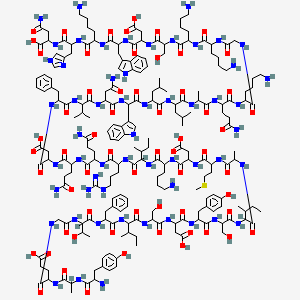
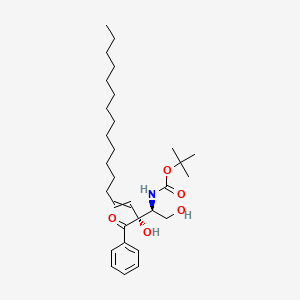
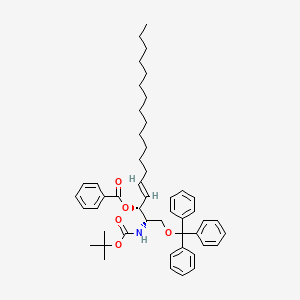
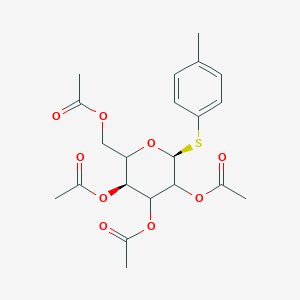
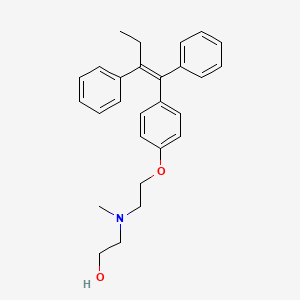

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
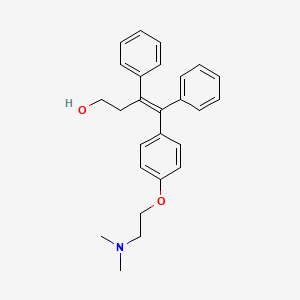
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
